molecular formula C12H17NO5S B13456211 2-(N-methyl2-ethoxyethanesulfonamido)benzoic acid CAS No. 1465463-64-2

2-(N-methyl2-ethoxyethanesulfonamido)benzoic acid

Cat. No.: B13456211
CAS No.: 1465463-64-2
M. Wt: 287.33 g/mol
InChI Key: CTNPEYIWBVQTOK-UHFFFAOYSA-N
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Description

2-(N-methyl2-ethoxyethanesulfonamido)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a benzoic acid moiety attached to a sulfonamide group, which is further substituted with an ethoxyethane chain and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-methyl2-ethoxyethanesulfonamido)benzoic acid typically involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting benzoic acid with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Substitution with ethoxyethane: The sulfonamide intermediate is then reacted with ethoxyethane in the presence of a suitable catalyst to introduce the ethoxyethane chain.

    Methylation: Finally, the compound is methylated using a methylating agent such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(N-methyl2-ethoxyethanesulfonamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various sulfonamide derivatives.

Scientific Research Applications

2-(N-methyl2-ethoxyethanesulfonamido)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(N-methyl2-ethoxyethanesulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The ethoxyethane chain and methyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions with biological molecules, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

    Sulfanilamide: A sulfonamide antibiotic used to treat bacterial infections.

    Ethoxyethane derivatives: Compounds with ethoxyethane chains used in various chemical and pharmaceutical applications.

Uniqueness

2-(N-methyl2-ethoxyethanesulfonamido)benzoic acid is unique due to its combination of a benzoic acid moiety with a sulfonamide group and an ethoxyethane chain. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds like benzoic acid or sulfanilamide. The presence of the ethoxyethane chain and methyl group further enhances its lipophilicity and potential biological activity.

Properties

CAS No.

1465463-64-2

Molecular Formula

C12H17NO5S

Molecular Weight

287.33 g/mol

IUPAC Name

2-[2-ethoxyethylsulfonyl(methyl)amino]benzoic acid

InChI

InChI=1S/C12H17NO5S/c1-3-18-8-9-19(16,17)13(2)11-7-5-4-6-10(11)12(14)15/h4-7H,3,8-9H2,1-2H3,(H,14,15)

InChI Key

CTNPEYIWBVQTOK-UHFFFAOYSA-N

Canonical SMILES

CCOCCS(=O)(=O)N(C)C1=CC=CC=C1C(=O)O

Origin of Product

United States

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